4,4-DIMETHYL ITACONIC ACID

Description

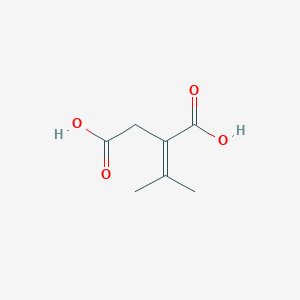

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylidenebutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-4(2)5(7(10)11)3-6(8)9/h3H2,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXGAEAOIFNGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(CC(=O)O)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Dimethyl Itaconic Acid

Chemical Synthesis Routes for 4,4-DIMETHYL ITACONIC ACID

Chemical synthesis offers established pathways for producing itaconate esters, characterized by direct reactions under controlled conditions.

Esterification of Itaconic Acid with Methanol (B129727)

The primary chemical route to produce dimethyl itaconate is through the direct esterification of itaconic acid with methanol. nih.govchemicalbook.com In this reaction, the two carboxylic acid groups of the itaconic acid molecule react with methanol to form the corresponding methyl esters. The process typically requires a catalyst and heat to proceed at an efficient rate. google.com A common laboratory-scale synthesis involves dissolving itaconic acid in methanol and adding a reagent like thionyl chloride at a low temperature (0 °C), followed by warming to room temperature and stirring overnight. nih.gov This method results in the formation of dimethyl itaconate, which can then be purified. nih.gov

Catalytic Approaches in Esterification (e.g., Resin Catalysts)

Various catalysts can be employed to facilitate the esterification of itaconic acid. While traditional mineral acids like sulfuric acid are effective, solid acid catalysts are gaining prominence due to their reusability and reduced environmental impact. researchgate.net Research has explored the use of solid acid catalysts such as SO₄²⁻/TiO₂–SiO₂ modified with lanthanide ions (La³⁺, Ce⁴⁺, Sm³⁺), which have demonstrated excellent catalytic activity comparable to sulfuric acid, along with superior stability. chemicalbook.comresearchgate.net These catalysts allow for high yields of dimethyl itaconate under optimized conditions. chemicalbook.com Ion-exchange resins also serve as effective catalysts for this reaction.

The use of enzymatic catalysts, particularly lipases, is also a significant approach, although it falls under chemo-enzymatic strategies discussed later. units.it

Optimization of Reaction Conditions (Temperature, Time, Pressure, Methanol-Water Separation)

Optimizing reaction conditions is crucial for maximizing the yield and purity of dimethyl itaconate while minimizing side reactions and energy consumption. Key parameters include temperature, reaction time, pressure, and the molar ratio of reactants.

One patented method describes a process where itaconic acid, a portion of the methanol, and a catalyst are heated to 70-100 °C. google.com The temperature is then raised to 100-120 °C while the remaining methanol is added. google.com A critical aspect of this process is the continuous separation of water, a byproduct of the esterification, which drives the reaction equilibrium towards the product side. google.com This is achieved by periodically separating the methanol-water mixture throughout the reaction. google.com After the reaction is complete, vacuum dealcoholization is performed to remove excess methanol. google.com Another study identified optimal conditions using a specific solid acid catalyst as a reaction temperature of 120 °C for 7 hours in an autoclave. chemicalbook.com Research has also shown that isomerization of dimethyl itaconate to dimethyl mesaconate can occur, and reaction conditions can be tuned to minimize this. nih.govresearchgate.net

Table 1: Optimization of Chemical Synthesis Conditions for Dimethyl Itaconate

| Parameter | Condition Range/Value | Outcome/Significance | Source |

|---|---|---|---|

| Temperature | 70 - 120 °C | Affects reaction rate and potential side reactions. | google.com |

| Reaction Time | 7 - 9 hours | Determines the extent of conversion. | chemicalbook.combbwpublisher.com |

| Pressure | 163 kPa | Can influence reaction equilibrium and boiling points. | bbwpublisher.com |

| Methanol/Itaconic Acid Molar Ratio | Varied to optimize | Drives reaction equilibrium; excess methanol is common. | chemicalbook.com |

| Catalyst | Solid acids (e.g., La³⁺SO₄²⁻/TiO₂-SiO₂) | High activity and reusability. | chemicalbook.com |

| Byproduct Removal | Continuous Methanol-Water Separation | Shifts equilibrium to favor product formation. | google.com |

Bio-based and Chemo-enzymatic Production of this compound

Combining biological and chemical processes offers a greener path to itaconic acid derivatives, leveraging renewable feedstocks and highly specific catalysts.

Enzymatic Esterification from Bio-derived Itaconic Acid (e.g., Lipase-Catalyzed)

A two-step chemo-enzymatic process involves first producing itaconic acid through fermentation and then converting it to dimethyl itaconate using an enzyme catalyst. nih.govcncb.ac.cn Lipases are the most commonly used enzymes for this esterification reaction. scite.airesearchgate.net For instance, lipase (B570770) from Rhizomucor miehei has been successfully used to convert bio-derived itaconic acid into dimethyl itaconate using methanol as the substrate. nih.govcncb.ac.cn This approach is considered a green synthesis method. acs.org

However, the process faces challenges. Many lipases have poor tolerance to methanol. scite.ai To overcome this, reactions are often conducted in aqueous media, which is a better solvent for itaconic acid and provides a more favorable environment for the lipase. acs.org One study reported a 64.3% yield of dimethyl itaconate after 24 hours at 30 °C in an aqueous medium using an immobilized Rhizomucor miehei lipase pretreated with an ionic liquid to enhance its esterification activity. acs.org The use of immobilized enzymes, such as Candida antarctica lipase B (CaLB), is also prevalent in research, as it simplifies catalyst separation and reuse. units.itresearchgate.net

Engineered Microbial Systems for Itaconic Acid Precursor Production (e.g., Corynebacterium glutamicum)

The foundation of bio-based dimethyl itaconate production is the efficient synthesis of its precursor, itaconic acid. While the fungus Aspergillus terreus is the natural producer used in industry, significant research has focused on engineering other microbes like Corynebacterium glutamicum and Escherichia coli to become efficient itaconic acid factories. nih.govsorghumbase.orgresearchgate.netmdpi.com

Corynebacterium glutamicum, an industrial bacterium known for producing amino acids, has been a key target for metabolic engineering. nih.govresearchgate.net Scientists have engineered strains by introducing the gene for cis-aconitate decarboxylase (CadA) from A. terreus, which catalyzes the final step in itaconic acid synthesis. cncb.ac.cnnih.gov Further genetic modifications, such as inactivating competing metabolic pathways (e.g., deleting the lactate (B86563) dehydrogenase gene) or optimizing the expression of key enzymes, have significantly increased production titers. nih.govresearchgate.net Engineered C. glutamicum has been shown to produce itaconic acid from various carbon sources, including non-food substrates like acetate (B1210297) and lignocellulosic biomass, which enhances the sustainability of the process. nih.govsorghumbase.org One engineered strain produced 5.01 g/L of itaconic acid from acetate, representing 35% of the theoretical maximum yield. nih.gov Another study achieved a titer of 8.4 g/L using sweet sorghum juice as a carbon source. sorghumbase.org This bio-derived itaconic acid can then be harvested and used as the starting material for the chemical or enzymatic synthesis of dimethyl itaconate. nih.govcncb.ac.cn

Table 2: Research Findings in Bio-based Itaconic Acid Production

| Engineered Microorganism | Genetic Modification | Carbon Source | Itaconic Acid Titer | Source |

|---|---|---|---|---|

| Corynebacterium glutamicum | Inactivated RamB, reduced IDH activity, deleted gdh, overexpressed CadA | Acetate | 5.01 g/L | nih.gov |

| Corynebacterium glutamicum | Expressed Adi1/Tad1 genes from Ustilago maydis | Sweet Sorghum Juice | 8.4 g/L | sorghumbase.org |

| Corynebacterium glutamicum | Co-overexpressed CadA* and RamA | Rice Wine Waste | 0.881 g/L | mdpi.com |

| Corynebacterium glutamicum | Expressed CadA-malE fusion protein, deleted ldh gene | Kraft Pulp Hydrolysate | 6.15 g/L | researchgate.net |

Biosynthesis and Metabolic Pathways of Itaconic Acid Precursor Context

Itaconic acid is a valuable, bio-based platform chemical produced naturally by certain fungi. bohrium.com The industrial production of itaconic acid has been primarily achieved through the fermentation of carbohydrates by fungal species like Aspergillus terreus. atamanchemicals.comfrontiersin.org While other microorganisms such as Ustilago species are also known producers, A. terreus has historically dominated industrial processes, capable of secreting significant amounts of itaconic acid, with titers reaching over 80 g/L. frontiersin.orgfrontiersin.org The biosynthetic pathways, while leading to the same end product, can differ significantly between key producing organisms like Aspergillus terreus and Ustilago maydis. atamanchemicals.com

Overview of Itaconic Acid Biosynthesis in Fungi (e.g., Aspergillus terreus, Ustilago maydis)

In the fungus Aspergillus terreus, the biosynthesis of itaconic acid originates from the central carbon metabolism. asm.org Sugars like glucose are first processed through the glycolytic pathway to produce pyruvate (B1213749). mdpi.comjmb.or.kr This pyruvate then enters the mitochondria and is converted into acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle. atamanchemicals.com A key intermediate of this cycle, cis-aconitate, is diverted for itaconic acid synthesis. atamanchemicals.comasm.org This diversion represents a shunt from the main TCA cycle. asm.orgmdpi.com The cis-aconitate is transported from the mitochondria into the cytosol by a mitochondrial tricarboxylic acid transporter, identified as MttA. mdpi.comresearchgate.net In the cytosol, it is then converted into itaconic acid. researchgate.netresearchgate.net

The smut fungus Ustilago maydis utilizes an alternative pathway for itaconic acid synthesis. atamanchemicals.comnih.gov While the process also begins with cis-aconitate from the TCA cycle, it involves an additional isomerization step. atamanchemicals.commdpi.com Cis-aconitate is first converted to its more thermodynamically stable isomer, trans-aconitate, in the cytosol. nih.govoup.com This isomer is then decarboxylated to form itaconic acid. nih.govoup.com This distinct pathway highlights the evolutionary diversity in metabolic strategies for producing the same valuable compound. nih.gov

Key Enzymatic Steps: cis-Aconitate Decarboxylase (CadA), Aconitate-Δ-isomerase (Adi1), and trans-Aconitate Decarboxylase (Tad1)

The enzymatic steps are the defining features of each biosynthetic pathway.

In Aspergillus terreus , the crucial and final step is the decarboxylation of cis-aconitate, catalyzed by the cytosolic enzyme cis-aconitate decarboxylase (CadA) . atamanchemicals.comfrontiersin.orgresearchgate.net This enzyme directly converts cis-aconitate into itaconic acid and carbon dioxide. frontiersin.orgasm.org The gene encoding this enzyme, cadA, has been identified as a key target for metabolic engineering to improve itaconic acid yields. frontiersin.orgfrontiersin.org The activity of CadA is considered the unique and critical process in this biosynthesis pathway. encyclopedia.pub

In Ustilago maydis , the process involves a two-enzyme system. oup.com

Aconitate-Δ-isomerase (Adi1) : This cytosolic enzyme catalyzes the isomerization of cis-aconitate to trans-aconitate. atamanchemicals.comnih.gov Adi1 belongs to the PrpF family of proteins. nih.gov

trans-Aconitate Decarboxylase (Tad1) : Following isomerization, Tad1, a novel decarboxylase, acts on trans-aconitate to produce itaconic acid. nih.govoup.comuniprot.org Tad1 shows sequence similarity to bacterial 3-carboxy-cis,cis-muconate (B1244389) lactonizing enzymes but represents a new type of decarboxylase within the aspartase/fumarase superfamily. nih.govoup.com

The genes for both Adi1 and Tad1 are located within a specific gene cluster in U. maydis. oup.com

Transcriptional Regulation of Itaconic Acid Synthesis (e.g., Ria1 gene)

The production of itaconic acid is a tightly regulated process. In Ustilago maydis, the genes involved in the biosynthesis pathway, including adi1 and tad1, as well as transporters, are organized in a gene cluster. nih.govoup.com The expression of this cluster is controlled by a pathway-specific transcription factor known as Ria1 (Regulator of itaconic acid synthesis). mdpi.comoup.com The ria1 gene is itself located within this cluster. d-nb.info Overexpression of ria1 has been shown to trigger the expression of most genes within the cluster, leading to a significant increase in itaconic acid production, suggesting it is a key regulator. nih.govulisboa.pt This regulatory mechanism makes the ria1 gene a prime target for genetic engineering strategies aimed at enhancing yields in Ustilago and potentially activating silent clusters in related species. ulisboa.ptresearchgate.net In A. terreus, a regulatory gene, often denoted as reg, is also part of its itaconate gene cluster, which includes cadA, the mitochondrial transporter (mttA), and a membrane transporter (mfsA). jmb.or.kr

Metabolic Engineering Strategies for Enhanced Itaconic Acid Production

To improve the economic feasibility of bio-based itaconic acid, significant research has focused on metabolic engineering to enhance production titers, rates, and yields. d-nb.info Strategies involve both modifying natural producers and introducing the necessary pathways into robust industrial microorganisms.

Genetic Modification of Natural Producers (e.g., Aspergillus terreus, Ustilago maydis)

In Aspergillus terreus , engineering efforts have targeted the genes within the itaconate cluster. Overexpression of the cis-aconitate decarboxylase gene (cadA) and the major facilitator superfamily transporter gene (mfsA) has been shown to significantly boost itaconic acid production. mdpi.com For instance, overexpressing mfsA in one study led to a titer of 75 g/L, an 18.3% increase compared to the parent strain. mdpi.com Similarly, another transformant overexpressing cadA achieved a production of 75 g/l. jmb.or.kr

In Ustilago maydis , metabolic engineering has focused on several key areas. Overexpression of the transcriptional regulator ria1 and the mitochondrial transporter mttA from A. terreus has led to a twofold increase in itaconate production. mdpi.comnih.gov Further enhancements have been achieved by deleting genes responsible for by-product formation, such as those for itaconate oxidation (cyp3) and glycolipid production, which increases the metabolic flux towards itaconic acid. d-nb.infonih.gov Consolidating these modifications into a single chassis strain has resulted in itaconic acid production at the maximum theoretical yield. d-nb.infomdpi.com

Engineering Non-natural Producers (e.g., Escherichia coli, Corynebacterium glutamicum, Saccharomyces cerevisiae)

The transfer of the itaconic acid pathway into well-established industrial microbes offers advantages in process control and robustness.

Escherichia coli has been engineered for itaconic acid production by introducing the cadA gene from A. terreus. nih.govigem.org Initial production was low, but was significantly improved by addressing issues like inclusion body formation of the CadA enzyme. nih.govresearchgate.net Further strategies included overexpressing citrate (B86180) synthase and aconitase from Corynebacterium glutamicum and deleting genes for competing pathways (e.g., lactate (B86563) and acetate (B1210297) production), which increased titers to 690 mg/L in bioreactor cultures. nih.gov Inactivating the isocitrate dehydrogenase gene (icd) and overexpressing the aconitase B gene (acnB) also substantially enhanced production, reaching up to 4.34 g/L. nih.gov

Corynebacterium glutamicum , a known producer of amino acids, has also been engineered. By expressing the cadA gene and modulating the TCA cycle, researchers have successfully enabled itaconic acid production in this bacterium.

Saccharomyces cerevisiae , or baker's yeast, is another attractive host due to its robustness and GRAS (Generally Recognized As Safe) status. Engineering efforts have involved expressing the A. terreuscadA gene. Co-expression of other genes, such as the mitochondrial transporter mttA, has been explored to improve the availability of the cis-aconitate substrate in the cytosol for conversion to itaconic acid. nih.gov

Data Tables

Table 1: Key Enzymes in Fungal Itaconic Acid Biosynthesis

| Enzyme | Gene | Organism | Substrate | Product | Pathway |

| cis-Aconitate Decarboxylase | cadA | Aspergillus terreus | cis-Aconitate | Itaconic Acid | Direct Decarboxylation atamanchemicals.comfrontiersin.org |

| Aconitate-Δ-isomerase | adi1 | Ustilago maydis | cis-Aconitate | trans-Aconitate | Isomerization-Decarboxylation atamanchemicals.comnih.gov |

| trans-Aconitate Decarboxylase | tad1 | Ustilago maydis | trans-Aconitate | Itaconic Acid | Isomerization-Decarboxylation nih.govoup.com |

Table 2: Examples of Metabolic Engineering for Enhanced Itaconic Acid Production

| Organism | Genetic Modification | Result | Reference |

| Aspergillus terreus | Overexpression of mfsA (transporter gene) | 18.3% increase in IA titer (up to 75 g/L) | mdpi.com |

| Ustilago maydis | Overexpression of ria1 (regulator) and mttA (transporter) | ~2-fold increase in IA production | mdpi.comnih.gov |

| Escherichia coli | Expression of cadA, inactivation of icd, overexpression of acnB | 4.34 g/L IA production | nih.gov |

| Escherichia coli | Expression of cadA, overexpression of C. glutamicum citrate synthase & aconitase, deletion of acetate & lactate pathways | 690 mg/L IA production | nih.gov |

Substrate Utilization and Pathway Optimization (e.g., Glycerol (B35011), Lignocellulosic Biomass)

The economic viability of itaconic acid production is heavily dependent on the cost of the carbon substrate. While glucose is a common substrate, research has focused on utilizing cheaper and more sustainable feedstocks like glycerol and lignocellulosic biomass. chemicalbook.com

Glycerol: A major byproduct of the biodiesel industry, crude glycerol has been investigated as a substrate for itaconic acid production. nih.gov Some microorganisms, like Ustilago vetiveriae, have been shown to produce itaconic acid from glycerol. mdpi.com Metabolic engineering efforts in organisms like E. coli have also aimed to enhance glycerol metabolism for itaconic acid synthesis. chemicalbook.com

Lignocellulosic Biomass: As the most abundant form of biomass, lignocellulose (composed of cellulose, hemicellulose, and lignin) is a promising renewable feedstock. chemicalbook.com The challenge lies in the pretreatment and hydrolysis of lignocellulose to release fermentable sugars, a process that can also generate toxic compounds inhibitory to microbial growth. chemicalbook.com Consolidated bioprocessing (CBP) is an approach being developed where a single microorganism can produce the necessary enzymes to break down lignocellulose and ferment the resulting sugars into itaconic acid. Current time information in Bangalore, IN. Strains of Neurospora crassa have been metabolically engineered for this purpose. Current time information in Bangalore, IN.

Pathway optimization strategies to improve itaconic acid titers and yields include:

Overexpression of key enzymes: Increasing the expression of genes like cis-aconitate decarboxylase (cadA) can enhance the conversion of precursors to itaconic acid. chemicalbook.com

Modification of competing pathways: Knocking out or down-regulating genes involved in pathways that divert carbon away from itaconic acid synthesis can increase its production.

Enhancing precursor supply: Engineering the TCA cycle to increase the availability of cis-aconitate is a common strategy. Current time information in Bangalore, IN.

Table 1: Research Findings on Itaconic Acid Production from Alternative Substrates

| Microorganism | Substrate | Titer/Yield | Reference |

| Neurospora crassa (engineered) | Avicel (microcrystalline cellulose) | 1165.1 mg/L | Current time information in Bangalore, IN. |

| Neurospora crassa (engineered) | Corn stover | 871.3 mg/L | Current time information in Bangalore, IN. |

| E. coli (engineered) | Glycerol | 7.23 g/L | chemicalbook.com |

| Ustilago vetiveriae | Glycerol | 4.4 ± 0.8 g/L | mdpi.com |

| Ustilago maydis (engineered) | Beech wood hydrolysate | 0.48 g IA/g glucose | nih.gov |

Itaconic Acid Degradation Pathways in Microbes

In Aspergillus terreus, a degradation pathway has been identified where itaconic acid is first converted to itaconyl-CoA by itaconyl-CoA transferase (IctA). chemspider.com Itaconyl-CoA is then hydrated to citramalyl-CoA by itaconyl-CoA hydratase (IchA). Finally, citramalyl-CoA is cleaved into pyruvate and acetyl-CoA by citramalyl-CoA lyase (CclA). chemspider.com

In various pathogenic bacteria like Yersinia pestis and Pseudomonas aeruginosa, a similar pathway for itaconate degradation is present. researchgate.net This pathway allows the bacteria to utilize itaconate as a carbon source. The key enzymes involved are itaconate coenzyme A (CoA) transferase, itaconyl-CoA hydratase, and (S)-citramalyl-CoA lyase. researchgate.net

Chemical Profile of 4,4-Dimethyl Itaconic Acid

This compound is a derivative of itaconic acid. lookchem.com It is also known by its IUPAC name, 2-Isopropylidenebutanedioic acid, and as isopropylidene succinic acid. chemspider.comlookchem.com

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 584-27-0 | lookchem.com |

| Molecular Formula | C₇H₁₀O₄ | lookchem.com |

| Molecular Weight | 158.15 g/mol | lookchem.com |

| Melting Point | 160.5°C | lookchem.com |

| Boiling Point | 203.22°C (estimate) | lookchem.com |

| Density | 1.1229 (estimate) | lookchem.com |

| Appearance | White crystalline compound | lookchem.com |

Based on available information, this compound is primarily used as a chemical intermediate for the synthesis of other compounds. lookchem.com There is no evidence in the reviewed scientific literature of its natural occurrence or biosynthesis in microorganisms.

Advanced Reaction Mechanisms and Derivatization Chemistry of Itaconates

Mechanistic Studies of Esterification and Conversion Processes

The conversion of itaconic acid to its mono- and di-esters is a critical step for its use in polymerization, as the esters are often more reactive and soluble in common organic systems. Esterification can be achieved through various chemical and enzymatic methods.

Chemical esterification of itaconic acid with alcohols like methanol (B129727) or butanol is typically catalyzed by an acid. wordpress.comgoogle.com The process can be challenging due to the two carboxylic groups having different reactivities (pKa values of 3.84 and 5.55). google.com Selective esterification of the C4-carboxyl group (the one not conjugated with the double bond) is often desired. One-step chemical methods can lead to low yields, while two-step routes involving itaconic anhydride (B1165640) as an intermediate can be more efficient but less environmentally friendly. thsci.comchemicalbook.com For instance, 4-methyl itaconate can be synthesized by reacting itaconic anhydride with methanol, followed by further conversion to a diester if needed using agents like thionyl chloride. thsci.com Kinetic studies on the selective esterification to monobutyl itaconate have shown the reaction can follow pseudo-second-order kinetics under the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism with certain heterogeneous catalysts. nih.gov

Enzymatic esterification, often utilizing lipases like Candida antarctica Lipase (B570770) B (CALB), offers a green and highly selective alternative. chemicalbook.comnih.gov This method can achieve high yields (>98%) and selectivity for monoesters like 4-octyl itaconate under mild conditions. chemicalbook.com The enzyme's active site cavity can control substrate orientation, favoring esterification at the C4 position. chemicalbook.com Lipase-catalyzed polycondensation of dimethyl itaconate with diols has also been successfully demonstrated to produce polyesters. nih.govchemicalbook.com

Table 1: Comparison of Esterification Methods for Itaconic Acid

| Method | Catalyst/Enzyme | Typical Substrates | Key Mechanistic Features | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|---|

| Chemical (One-Step) | Acid catalysts (e.g., p-TSA) | Itaconic Acid + Alcohol | Acid-catalyzed nucleophilic acyl substitution. | Simple procedure. | Low selectivity, often low yield, harsh conditions. | chemicalbook.comwordpress.com |

| Chemical (Two-Step) | Thionyl chloride, Dimethyl sulfate (B86663) | Itaconic Anhydride + Alcohol | Ring-opening of anhydride followed by esterification. | Higher yield and control. | Less environmentally friendly, more steps. | thsci.com |

| Enzymatic | Lipases (e.g., CALB, Rhizomucor miehei) | Itaconic Acid/Diester + Alcohol/Diol | Enzyme-substrate complex formation, active site catalysis. | High selectivity, mild conditions, environmentally benign. | Slower reaction times, enzyme cost. | chemicalbook.comnih.govrsc.org |

Polymerization Mechanisms and Kinetics of Itaconate Esters

The polymerization of itaconate esters is a subject of extensive research, aimed at producing bio-based polymers with a wide range of properties. Both radical and step-growth mechanisms are employed.

The radical polymerization of itaconate esters generally exhibits slower kinetics compared to structurally similar acrylates and methacrylates. This is attributed to two main factors:

Steric Hindrance: The bulky ester groups attached to the succinic acid backbone hinder the approach of the monomer to the growing polymer chain's radical end, thus lowering the propagation rate constant (kₚ). lookchem.com

Chain Transfer: Degradative chain transfer to the monomer can occur, where a hydrogen atom is abstracted from the monomer, forming a stable, less reactive allylic radical. This effectively terminates one chain while starting another, often leading to low molecular weight polymers.

Furthermore, itaconate esters are susceptible to depropagation, especially at elevated temperatures, due to a relatively low ceiling temperature (around 110 °C for DBI). lookchem.com These challenges have led to the extensive use of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to gain better control over molecular weight and dispersity.

A recent study on the Reverse Atom Transfer Radical Polymerization (RATRP) of dimethyl itaconate (DMI) using a novel AIBME/CuBr₂/dNbpy system demonstrated successful polymerization with monomer conversions reaching up to 70% and low dispersity (Đ = 1.06–1.38). The kinetics were found to be first-order, and the initiator efficiency was higher than with the conventional AIBN initiator.

Table 2: Kinetic Data for Reverse ATRP of Dimethyl Itaconate (DMI)

| Temperature (°C) | [DMI]:[AIBME]:[CuBr₂]:[dNbpy] | Time (h) | Conversion (%) | Mₙ (g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|---|

| 100 | 200:1:1:2 | 1 | 40.1 | 7200 | 1.18 | |

| 100 | 200:1:1:2 | 2 | 55.3 | 9600 | 1.25 | |

| 100 | 200:1:1:2 | 4 | 65.2 | 11400 | 1.31 | |

| 100 | 200:1:1:2 | 8 | 69.5 | 12100 | 1.38 |

Data from a study using an AIBME initiator and cyclohexanone (B45756) solvent.

Dimethyl itaconate is a valuable monomer for synthesizing unsaturated polyesters through step-growth polycondensation with diols. These polyesters retain the double bond in the backbone, allowing for post-polymerization modification or crosslinking, for example, via UV curing.

The direct polycondensation of itaconic acid with diols often requires high temperatures, which can cause side reactions like isomerization or decarboxylation. Using dimethyl itaconate allows for milder reaction conditions, often via transesterification. The reaction is typically catalyzed and involves heating the monomers (e.g., DMI and a diol like 1,4-butanediol) under vacuum to remove the methanol byproduct, thereby driving the equilibrium towards polymer formation. nih.govchemicalbook.com

Enzymatic catalysis with CALB has also been effectively used for the synthesis of poly(butylene succinate-co-itaconate) (PBSI) from diethyl succinate (B1194679), dimethyl itaconate, and 1,4-butanediol. nih.gov This method preserves the unsaturated itaconate group and can yield polymers with number-average molecular weights (Mₙ) up to 13,288 g/mol . nih.gov

A key challenge is the potential instability of the itaconate monomer itself under certain step-growth conditions. To circumvent this, DMI can be first converted to more stable monomers via reactions like the Diels-Alder reaction before polymerization. wordpress.com

Radical Polymerization of 4,4-DIMETHYL ITACONIC ACID

Other Chemical Transformations of Itaconate Derivatives

Beyond esterification and polymerization, the unique structure of itaconate derivatives allows for a variety of other chemical transformations, making them versatile building blocks.

Michael Addition: As an α,β-unsaturated carbonyl compound, the double bond in itaconates is susceptible to nucleophilic attack via Michael addition. This reaction is fundamental to some of its biological activities and is used synthetically. A notable example is the aza-Michael addition, where primary amines react with itaconates. This often leads to a subsequent cascade intramolecular cyclization, forming stable N-substituted pyrrolidone rings. This transformation is a powerful tool for creating novel, highly functional monomers for polycondensation.

Diels-Alder Reaction: The double bond in itaconate esters can act as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition is a strategy to create more complex and stable monomer structures prior to polymerization, which can prevent undesirable side reactions during subsequent processing at high temperatures. wordpress.com

Hydrogenation: The double bond can be catalytically hydrogenated to produce derivatives of methylsuccinic acid, creating saturated monomers for polyesters with different properties.

Rhodium-Catalyzed Arylation: Dimethyl itaconate can undergo rhodium(III)-catalyzed C-H alkenylation with aromatic amides or coupling with arylboronic acids to produce benzylidenesuccinates, which are structures of interest for their biological activities.

Biological and Biochemical Research on 4,4 Dimethyl Itaconic Acid Dimethyl Itaconate

Cellular Uptake and Membrane Permeability of Itaconate Derivatives

Itaconic acid, a metabolite produced in immune cells, has limited ability to cross cell membranes due to its high polarity. frontiersin.orgnih.govutwente.nl To overcome this, researchers utilize esterified derivatives like Dimethyl Itaconate (DMI) and 4-Octyl Itaconate (4-OI), which exhibit enhanced membrane permeability. nih.govresearchgate.netresearchgate.net The esterification of the carboxyl groups in these derivatives reduces their negative charge and polarity, facilitating their passage into the cell. frontiersin.orgresearchgate.net

While both DMI and 4-OI are used to study the intracellular effects of itaconate, their metabolic fates differ. Evidence suggests that 4-OI can be hydrolyzed by intracellular esterases to release itaconate. cam.ac.uk In contrast, DMI is rapidly degraded within cells and does not appear to be metabolized into itaconate. researchgate.netcam.ac.ukmdpi.com Instead, DMI is thought to mimic some of the biological actions of itaconate through its own chemical reactivity. cam.ac.uk The enhanced cell permeability of these derivatives has made them invaluable tools for investigating the roles of itaconate in cellular functions. frontiersin.orgresearchgate.netrsc.org

Protein Targeting and Cysteine Modification Mechanisms

A key aspect of the biological activity of itaconate and its derivatives is their ability to covalently modify proteins, particularly on cysteine residues. portlandpress.comnih.gov This modification, known as alkylation or more specifically, 2,3-dicarboxypropylation, occurs through a Michael addition reaction. portlandpress.comfrontiersin.org

Electrophilic Properties and Michael Addition Reactions

Itaconic acid and its derivatives possess an α,β-unsaturated carboxylic acid structure, which makes them electrophilic. frontiersin.orgfrontiersin.org This electrophilicity allows them to act as Michael acceptors, reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. frontiersin.orgresearchgate.net Dimethyl itaconate and 4-octyl itaconate are considered more electrophilic than itaconic acid itself, which enhances their reactivity with protein targets. portlandpress.comnih.govportlandpress.com The Michael addition reaction forms a stable thioether bond, leading to a post-translational modification that can alter the function of the target protein. portlandpress.com This mechanism is central to the immunomodulatory effects observed with these compounds. frontiersin.org

Specific Protein Targets: KEAP1, GAPDH, NLRP3, JAK1, TFEB

Research has identified several key proteins that are targeted by itaconate and its derivatives, leading to significant downstream effects on cellular signaling and function. portlandpress.comnih.govportlandpress.com

KEAP1 (Kelch-like ECH-associated protein 1): Itaconate and its derivatives can alkylate specific cysteine residues on KEAP1 (C151, C257, C273, C288, and C297). frontiersin.orgcam.ac.uk KEAP1 is a negative regulator of the transcription factor Nrf2, which controls the expression of antioxidant and anti-inflammatory genes. frontiersin.orgcam.ac.uk Alkylation of KEAP1 disrupts its ability to promote the degradation of Nrf2, leading to Nrf2 accumulation, nuclear translocation, and activation of its target genes. frontiersin.orgcam.ac.ukfrontiersin.org

GAPDH (Glyceraldehyde-3-phosphate dehydrogenase): This glycolytic enzyme is a target of both endogenous itaconate and its derivatives. portlandpress.comfrontiersin.org They modify a critical cysteine residue (Cys22) in GAPDH, leading to the inhibition of its enzymatic activity. rsc.orgportlandpress.comportlandpress.com

NLRP3 (NLR Family Pyrin Domain Containing 3): The derivative 4-OI has been shown to directly modify NLRP3 on cysteine 548 (C548). frontiersin.orgnih.gov This modification prevents the interaction of NLRP3 with NEK7, a crucial step in the activation of the NLRP3 inflammasome, a key component of the innate immune response. nih.gov

JAK1 (Janus kinase 1): Itaconate and 4-OI have been found to inhibit the activity of JAK1 by modifying several of its cysteine residues (C715, C816, C943, and C1130). nih.gov This inhibition leads to reduced phosphorylation of STAT6, a downstream signaling molecule, thereby affecting cellular responses to certain cytokines. frontiersin.orgnih.gov

TFEB (Transcription factor EB): Itaconate and 4-OI have been demonstrated to regulate lysosomal function through the alkylation of TFEB at cysteine 212 in humans. portlandpress.com This modification is required for the nuclear translocation of TFEB in response to inflammatory stimuli like LPS. portlandpress.com

Table 1: Key Protein Targets of Itaconate and its Derivatives

| Protein Target | Modified Cysteine Residue(s) | Functional Consequence of Modification |

|---|---|---|

| KEAP1 | C151, C257, C273, C288, C297 frontiersin.orgcam.ac.uk | Inhibition of Nrf2 degradation, leading to activation of antioxidant and anti-inflammatory responses. frontiersin.orgcam.ac.ukfrontiersin.org |

| GAPDH | Cys22 rsc.orgportlandpress.comportlandpress.com | Inhibition of enzymatic activity, leading to modulation of glycolysis. rsc.orgportlandpress.comportlandpress.com |

| NLRP3 | Cys548 frontiersin.orgnih.gov | Inhibition of NLRP3 inflammasome activation. nih.gov |

| JAK1 | C715, C816, C943, C1130 nih.gov | Inhibition of JAK1 activity and downstream STAT6 signaling. frontiersin.orgnih.gov |

| TFEB | Cys212 (human) portlandpress.com | Promotion of nuclear translocation and regulation of lysosomal function. portlandpress.com |

Modulation of Cellular Metabolic Pathways

The modification of key enzymes by itaconate and its derivatives has profound effects on central metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle.

Interactions with the Tricarboxylic Acid (TCA) Cycle (e.g., SDH Inhibition)

One of the most well-established effects of itaconate is the inhibition of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II. frontiersin.orgfrontiersin.orgmdpi.comnih.gov Itaconate acts as a competitive inhibitor of SDH due to its structural similarity to the enzyme's natural substrate, succinate. researchgate.netmdpi.com This inhibition is reversible and occurs rapidly. frontiersin.orgmdpi.com By inhibiting SDH, itaconate leads to an accumulation of succinate, which can have various downstream signaling effects. frontiersin.orgmdpi.com The inhibition of SDH disrupts the TCA cycle and the electron transport chain, impacting cellular respiration and energy production. frontiersin.orgmdpi.com

Impact on Pyruvate (B1213749) Dehydrogenase Complex

The pyruvate dehydrogenase complex (PDC) plays a crucial role in cellular metabolism by catalyzing the conversion of pyruvate to acetyl-CoA, a key precursor for the Krebs cycle. frontiersin.org In pro-inflammatory macrophages, the oxidation of pyruvate via PDC is sustained to support the synthesis of itaconate. frontiersin.org Research indicates an inverse relationship between PDC activity and itaconate levels. Stimulation of the PDC has been shown to reconfigure the tricarboxylic acid (TCA) cycle, leading to a significant decrease in itaconate levels in acutely inflamed monocytes. nih.gov This suggests that the PDC acts as a metabolic homeostat that can modulate itaconate production. nih.gov While direct inhibition of PDC by 4,4-dimethyl itaconic acid is not explicitly detailed, the compound's influence on inflammatory and metabolic pathways suggests an indirect interaction with the broader metabolic network in which PDC is a key player. Itaconate itself is metabolized to itaconyl-CoA, which can impact other mitochondrial enzymes. frontiersin.org

Immunomodulatory Mechanisms at the Cellular Level (In Vitro/Pre-clinical)

This compound (Dimethyl Itaconate or DI), a membrane-permeable derivative of itaconate, has been extensively studied for its potent immunomodulatory effects. nih.govjci.org Unlike endogenous itaconate, DI's esterified carboxyl groups enhance its cell permeability and electrophilicity, allowing it to exert significant anti-inflammatory actions within the cell. nih.gove-century.usnih.gov

A primary mechanism of dimethyl itaconate's anti-inflammatory action is through the robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govspandidos-publications.comresearchgate.net Nrf2 is a master transcription factor for the antioxidant response. biorxiv.orgelifesciences.org Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1). Dimethyl itaconate, being an electrophile, can alkylate cysteine residues on KEAP1. spandidos-publications.com This modification disrupts the KEAP1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a suite of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govspandidos-publications.comresearchgate.net This activation of the Nrf2 pathway is a key strategy by which dimethyl itaconate protects cells from oxidative stress and downregulates pro-inflammatory responses. nih.govresearchgate.net Studies have shown that the protective effects of DI in models of fungal keratitis and sepsis are mediated through the Nrf2/HO-1 signaling axis. nih.govresearchgate.net

Table 1: Effect of Dimethyl Itaconate (DI) on Nrf2 Pathway Activation

| Model System | Key Findings | Reference |

| Aspergillus fumigatus-infected mouse corneas | DI treatment increased the expression of Nrf2 and its target gene HO-1. | nih.gov |

| LPS-stimulated BV2 microglia cells | DI induced the expression of Nrf2 and HO-1, and siRNA knockdown of Nrf2 reversed DI's inhibitory effect on inflammasome activation. | spandidos-publications.comnih.gov |

| LPS-treated bone marrow-derived macrophages (BMDMs) | DI activated Nrf2 and promoted the expression of downstream factors HO-1 and NQO-1. | researchgate.net |

| B16F10 mouse melanoma cells | DI is classified as an Nrf2 activator, which is implicated in its observed anti-melanogenic effects. | mdpi.com |

Dimethyl itaconate has been consistently shown to suppress the production of key pro-inflammatory cytokines in various inflammatory models. In lipopolysaccharide (LPS)-stimulated macrophages, dimethyl itaconate effectively inhibits the expression of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNFα). nih.govresearchgate.netnih.gov For instance, in a mouse model of sepsis, administration of dimethyl itaconate decreased serum levels of TNF-α and IL-6. researchgate.net Similarly, in bovine granulosa cells stimulated with LPS, dimethyl itaconate attenuated the increased production of IL-6, TNFα, and IL-1β. nih.gov However, the effect can be context-dependent. Some studies have shown that while DI potently inhibits IL-1β and IL-6, its effect on TNF-α might be less pronounced, suggesting it does not cause a blanket suppression of all NF-κB-dependent genes. nih.gov In some in vivo models, DI administration alongside LPS unexpectedly resulted in an upregulation of systemic IL-6, highlighting the complexity of its effects in a whole organism versus in vitro. researchgate.netoup.com

Table 2: Summary of Dimethyl Itaconate's Effect on Pro-inflammatory Cytokines

| Cytokine | Effect | Model System | Reference |

| IL-1β | Inhibition | LPS-stimulated macrophages, CFA-induced inflammatory pain model, LPS-stimulated bovine granulosa cells | nih.govnih.govresearchgate.net |

| IL-6 | Inhibition | LPS-stimulated macrophages, CFA-induced inflammatory pain model, LPS-stimulated bovine granulosa cells | nih.govnih.govnih.govoup.com |

| Upregulation (in vivo) | LPS-treated mice | researchgate.netoup.com | |

| TNFα | Inhibition | LPS-treated septic mice, LPS-stimulated bovine granulosa cells, CFA-induced inflammatory pain model | researchgate.netnih.govnih.govoup.com |

| No significant effect | LPS-stimulated macrophages (some studies) | nih.gov |

Macrophage polarization is a process where macrophages adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/tissue repair (M2) types. While much of the research has focused on the ability of itaconate and its derivatives to suppress the M1 phenotype, emerging evidence shows they also impact M2 polarization. nih.govfrontiersin.org Specifically, itaconate and its derivative 4-octyl itaconate (4-OI) have been found to inhibit the polarization of macrophages towards the M2 phenotype, which is typically induced by cytokines like IL-4. nih.govfrontiersin.org This inhibition is achieved by blocking the JAK1-STAT6 signaling pathway, which is downstream of the IL-4 receptor. nih.govfrontiersin.orgrsc.org By preventing M2 polarization, itaconate derivatives can modulate tissue repair and immune responses in diseases where M2 macrophages play a significant role. nih.gov

Dimethyl itaconate exerts its immunomodulatory effects by intervening in several critical inflammatory signaling pathways.

TLR4/NF-κB Pathway: In human epithelial cells, dimethyl itaconate has been shown to inhibit TNF-α-induced NF-κB transcriptional activity in a dose-dependent manner. researchgate.net It achieves this by covalently binding to a cysteine residue on IKKβ, a key kinase in the canonical NF-κB pathway, thereby suppressing its activation and preventing the nuclear entry of NF-κB. researchgate.net In bovine granulosa cells, DI also down-regulated the expression of Toll-like receptor 4 (TLR4) and suppressed the phosphorylation of NF-κB. nih.gov

NLRP3 Inflammasome: Dimethyl itaconate is a potent inhibitor of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of IL-1β. spandidos-publications.comresearchgate.netwikipedia.org Studies in microglia have demonstrated that DI inhibits LPS-induced NLRP3 inflammasome assembly and subsequent pyroptosis, a form of inflammatory cell death. spandidos-publications.comnih.gov This inhibition helps to significantly reduce the release of mature IL-1β, a key mediator of acute inflammation. researchgate.net

JNK Pathway: Research on bovine granulosa cells has shown that dimethyl itaconate suppresses the phosphorylation of c-Jun N-terminal kinase (JNK) proteins that are activated by LPS. nih.gov The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in stress responses and inflammation.

JAK1-STAT6 Pathway: As mentioned in the context of macrophage polarization, itaconate and its derivatives directly inhibit the Janus kinase 1 (JAK1) and the subsequent phosphorylation of the Signal Transducer and Activator of Transcription 6 (STAT6). nih.govfrontiersin.orgrsc.org This pathway is crucial for mediating the effects of IL-4 and other cytokines. By inhibiting JAK1, itaconate derivatives can block the signaling cascade that leads to M2 macrophage polarization. nih.govfrontiersin.org

Beyond its antibacterial and anti-inflammatory roles, dimethyl itaconate and other itaconate derivatives exhibit antiviral properties. nih.govstemcell.com Research has shown that these compounds can inhibit the replication of a range of pathogenic viruses, including influenza A virus, SARS-CoV-2, Herpes Simplex Virus, and Zika virus. jci.orgnih.govstemcell.comfrontiersin.org The antiviral mechanism is multifaceted. One key aspect is the activation of the Nrf2 pathway, which induces a cellular state that is non-permissive to viral replication. frontiersin.orgstemcell.com For instance, Nrf2 agonists like dimethyl itaconate and 4-octyl itaconate were found to potently inhibit SARS-CoV-2 replication. stemcell.com Additionally, these compounds can modulate the host's inflammatory response to the virus, for example by reducing excessive interferon responses and cytokine production, which often contribute to the pathology of viral diseases like influenza. nih.gov While some studies point to Nrf2 activation as a primary antiviral mechanism, others suggest that Nrf2-independent pathways are also at play, and the precise mechanism can differ between derivatives. asm.org

Effects on Specific Signaling Pathways (e.g., TLR4/NFκβ, NLRP3 Inflammasome, JNK, JAK1-STAT6)

Research on Specific Cellular and Tissue Responses (In Vitro/Pre-clinical)

Research into the effects of this compound, also referred to as Dimethyl Itaconate Acid (DMIA), has explored its potential in mitigating inflammatory responses within bovine ovarian granulosa cells. researchgate.netnih.gov These cells are crucial for follicle development and steroidogenesis, processes that can be disrupted by inflammation, such as that induced by lipopolysaccharide (LPS) endotoxins, a key factor in ovarian dysfunction in dairy cows. researchgate.netnih.gov

In preclinical studies, bovine granulosa cells obtained from small follicles were stimulated with LPS to create an inflammatory environment. nih.gov Subsequent treatment with DMIA was shown to improve cell viability and counteract the detrimental effects of LPS. researchgate.net DMIA was found to reduce the inflammatory response by down-regulating the expression of key components of inflammatory pathways, including toll-like receptor 4 (TLR4) and the nod-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. researchgate.netnih.gov Furthermore, it suppressed the phosphorylation of nuclear factor kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) proteins, which are central to inflammatory signaling. researchgate.netnih.gov

A significant outcome of DMIA treatment was the attenuation of pro-inflammatory cytokine production. nih.gov The increased levels of interleukin 6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin 1 beta (IL-1β) in LPS-stimulated cells were significantly reduced following exposure to DMIA. nih.gov

Moreover, DMIA demonstrated a restorative effect on steroidogenesis, which is often impaired during inflammation. nih.gov The compound improved this essential function by up-regulating the expression of genes critical for steroid synthesis. nih.gov These included the follicle-stimulating hormone receptor (FSHR), 3-beta-hydroxysteroid dehydrogenase (3β-HSD), and cytochrome P450 aromatase. nih.gov Some research also suggests that itaconic acid and its derivatives can alleviate endoplasmic reticulum stress (ERS), a condition linked to granulosa cell death and follicular atresia. mdpi.comresearchgate.net

Table 1: Effects of Dimethyl Itaconic Acid (DMIA) on LPS-Stimulated Bovine Granulosa Cells

| Parameter | Observation in LPS-Stimulated Cells | Effect of DMIA Treatment | Regulated Components/Genes |

|---|---|---|---|

| Cell Viability | Decreased | Improved | - |

| Inflammatory Signaling | Activated | Suppressed | TLR4, NLRP3, NF-κB, JNK researchgate.netnih.gov |

| Pro-inflammatory Cytokines | Increased Production | Attenuated Production | IL-6, TNF-α, IL-1β nih.gov |

| Steroidogenesis | Impaired | Improved/Restored | Upregulation of FSHR, 3β-HSD, Cytochrome P450 Aromatase nih.gov |

This compound (DMI) has been identified as a potent inhibitor of melanogenesis, the process of melanin (B1238610) synthesis. mdpi.comresearchgate.net Studies utilizing B16F10 mouse melanoma cells have provided detailed insights into the molecular mechanisms underlying this inhibitory effect. mdpi.comnih.gov When these cells are stimulated with agents like alpha-melanocyte-stimulating hormone (α-MSH), melanin production typically increases significantly. nih.gov However, treatment with DMI effectively curtails this process. nih.gov

The primary molecular target of DMI in this context is the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte survival and differentiation. mdpi.comnih.gov DMI inhibits MITF, which in turn leads to the downregulation of key melanogenic enzymes that are transcriptionally controlled by MITF. mdpi.com These enzymes include tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). mdpi.comresearchgate.net

The inhibitory action of DMI is mediated through the modulation of several signaling pathways. Research indicates that DMI's anti-melanogenic effects involve the modulation of the p38 mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) signaling pathways. nih.govresearchgate.net Another critical pathway implicated is the MC1R-ERK1/2-MITF axis. mdpi.comdongguk.edu DMI has been shown to decrease the levels of the melanocortin 1 receptor (MC1R) and the production of α-MSH, which results in the inhibition of extracellular signal-regulated kinase 1/2 (ERK1/2) and subsequently MITF activity. mdpi.comdongguk.edu

Furthermore, the activation of nuclear factor erythroid 2-related factor 2 (NRF2) is crucial for DMI's inhibitory effect on melanin production. mdpi.comnih.govresearchgate.net Studies have shown that the α,β-unsaturated carbonyl moiety in the DMI structure, which is necessary to activate NRF2, is essential for its anti-melanogenic activity. researchgate.net When Nrf2 is silenced in B16F10 cells, the ability of DMI to suppress melanin production is attenuated. mdpi.comresearchgate.net

Table 2: Inhibition of α-MSH-Induced Melanin Production by DMI in B16F10 Cells

| DMI Concentration | Melanin Production Inhibition | Cell Viability |

|---|---|---|

| 20 µM | 28% nih.gov | Maintained (>97%) nih.govresearchgate.net |

| 40 µM | 36% nih.gov | Maintained (>97%) nih.govresearchgate.net |

This compound (DMI) and its parent compound, itaconate, are recognized as significant modulators of mitochondrial function, with effects that vary depending on the cellular context and physiological state. oup.commedchemexpress.com These molecules are metabolites that can influence cellular metabolism, inflammation, and stress responses by directly interacting with mitochondrial components. nih.govfrontiersin.org

In inflammatory conditions, DMI has demonstrated a restorative effect on mitochondrial health. oup.com For instance, in C2C12 myoblasts treated with LPS, which causes mitochondrial fragmentation and suppresses respiration-related gene expression, the addition of DMI restored mitochondrial integrity. oup.com This was observed as a shift in mitochondrial morphology from a fragmented state to a more prevalent filamentous network, which is indicative of healthy mitochondrial dynamics involving fusion and biogenesis. oup.com This suggests DMI can help improve mitochondrial homeostasis in cells under inflammatory stress. oup.com

The mechanisms of action often involve the direct inhibition of mitochondrial enzymes. Itaconate is a known inhibitor of succinate dehydrogenase (SDH or Complex II) of the electron transport chain. mdpi.commdpi.com This inhibition can lead to an accumulation of succinate, a metabolite with its own signaling properties. mdpi.com Additionally, itaconate can be metabolized to itaconyl-CoA, which inhibits methylmalonyl-CoA mutase, an enzyme involved in the catabolism of branched-chain amino acids and odd-chain fatty acids. mdpi.com

However, the effects of DMI on mitochondrial activity are not solely restorative. In some contexts, it can enhance certain mitochondrial processes. In human monocytes, DMI was found to increase the rate of mitochondrial oxidative phosphorylation and promote the generation of reactive oxygen species (ROS). medchemexpress.com In other preclinical models, such as hepatocellular carcinoma, DMI has been shown to trigger mitochondrial apoptosis, indicating a pro-death role in cancer cells through the activation of specific signaling cascades. frontiersin.org This highlights the compound's complex role as a modulator of mitochondrial function, capable of promoting either cell survival and restoration or apoptosis, depending on the specific cellular environment. oup.comfrontiersin.org

Table 3: Summary of DMI's Effects on Mitochondrial Function in Different Cell Models

| Cell Model | Condition | Observed Effect on Mitochondria | Reference |

|---|---|---|---|

| C2C12 Myoblasts | LPS-induced inflammation | Restored mitochondrial integrity and filamentous morphology. oup.com | oup.com |

| Human Monocytes | In vitro culture | Increased mitochondrial oxidative phosphorylation and ROS generation. medchemexpress.com | medchemexpress.com |

| Hepatocellular Carcinoma (HCC) Rat Model | DEN-induced cancer | Triggered mitochondrial apoptosis. frontiersin.org | frontiersin.org |

| Macrophages | General | Inhibition of Succinate Dehydrogenase (SDH) by parent compound itaconate. mdpi.commdpi.com | mdpi.commdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-beta-hydroxysteroid dehydrogenase (3β-HSD) |

| This compound (Dimethyl Itaconate, DMI, DMIA) |

| Acetylcholinesterase (AChE) |

| Aconitate |

| Adenosine triphosphate (ATP) |

| alpha-melanocyte-stimulating hormone (α-MSH) |

| c-Jun N-terminal kinase (JNK) |

| Cytochrome P450 aromatase |

| Follicle-stimulating hormone receptor (FSHR) |

| Interleukin 1 beta (IL-1β) |

| Interleukin 6 (IL-6) |

| Itaconic Acid |

| Lipopolysaccharide (LPS) |

| Melanin |

| Methylmalonyl-CoA |

| Microphthalmia-associated transcription factor (MITF) |

| nod-like receptor family pyrin domain containing 3 (NLRP3) |

| Nuclear factor erythroid 2-related factor 2 (NRF2) |

| Nuclear factor kappa B (NF-κB) |

| p38 mitogen-activated protein kinase (MAPK) |

| protein kinase B (AKT) |

| Reactive oxygen species (ROS) |

| Succinate |

| Succinate dehydrogenase (SDH) |

| toll-like receptor 4 (TLR4) |

| Tumor necrosis factor-alpha (TNF-α) |

| Tyrosinase (TYR) |

| tyrosinase-related protein 1 (TRP-1) |

Advanced Analytical Techniques for Itaconate Research

Chromatography (e.g., HPLC) for Itaconate and Derivative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of itaconic acid and its derivatives. tsijournals.com Its versatility allows for the separation and quantification of these compounds in various matrices, from fermentation broths to biological samples like plasma. mdpi.comnih.govoncotarget.com

Reversed-phase HPLC (RP-HPLC) is commonly employed, often utilizing a C18 column to separate the polar organic acids. tsijournals.com The separation of itaconic acid and its isomers, such as mesaconic acid and citraconic acid, can be challenging but is achievable with optimized methods. nih.govmdpi.com The mobile phase typically consists of an aqueous solution, often with an acidic modifier like phosphoric acid or formic acid, and an organic solvent such as acetonitrile (B52724). lcms.czsielc.com Detection is frequently performed using a Photodiode Array (PDA) or UV detector, with a characteristic wavelength around 210 nm. tsijournals.comnih.gov

For enhanced sensitivity and selectivity, especially in complex biological samples, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govmdpi.com This approach allows for the quantification of itaconate and its isomers at very low concentrations, with lower limits of quantification reported in the nanomolar range. nih.govmdpi.com Various chromatographic approaches can be used with MS detection, including reversed-phase ion-pairing chromatography and hydrophilic interaction liquid chromatography (HILIC). nih.gov

Research Findings:

A simple RP-HPLC method was developed for determining itaconic acid residuals in polymer hydrogels using a C18 column and an aqueous solution of 0.05% ortho-phosphoric acid, with detection at 210 nm. tsijournals.com

For the analysis of dimethyl itaconate, a reverse-phase method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been demonstrated. sielc.com For mass spectrometry applications, formic acid is substituted for phosphoric acid. sielc.com

An ultra-performance liquid chromatography (UPLC) method coupled with a Xevo TQ-XS Tandem Quadrupole Mass Spectrometer has been optimized for itaconic acid in plasma, using an ACQUITY UPLC HSS T3 column. lcms.cz

A sensitive HPLC-MS/MS assay was established to quantify itaconate, mesaconate, and citraconate simultaneously in biological samples, highlighting the power of this technique in metabolomic studies. nih.govmdpi.com

| Compound | Column | Mobile Phase | Detection Method | Reference |

|---|---|---|---|---|

| Itaconic Acid | C18 | Aqueous ortho-phosphoric acid (0.05%) | PDA at 210nm | tsijournals.com |

| Itaconic Acid | ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm) | Linear gradient of acetonitrile and water with formic acid | Tandem Mass Spectrometry (MRM, ESI-) | lcms.cz |

| Dimethyl Itaconate | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | UV/MS | sielc.com |

| Itaconic, Mesaconic, Citraconic Acids | Reversed-phase ion-pairing | Acetonitrile/Methanol (B129727) | HPLC-MS/MS | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of itaconate derivatives and for tracing their metabolic pathways. nih.govnih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for definitive structural confirmation. nih.gov

For structural elucidation, various 1D and 2D NMR experiments are utilized. ¹H NMR spectra can confirm the presence of key functional groups, such as the exomethylene protons in itaconic acid, which typically appear as distinct singlets. nih.gov For example, in itaconic acid hybrids, the exomethylene protons give two singlets around δ 6.3 and 5.8 ppm. nih.gov ¹³C NMR provides information on the carbon skeleton, and techniques like DEPT can differentiate between CH, CH₂, and CH₃ groups. bmrb.io 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons, which is crucial for assigning the complete structure of novel or complex derivatives. researchgate.net

NMR is also a powerful technique for metabolic tracing using stable isotopes (SIRM - Stable Isotope Resolved Metabolomics). nih.gov By supplying cells with ¹³C-labeled substrates, such as [¹³C₆]glucose or [¹³C₅]glutamine, researchers can track the flow of carbon atoms through metabolic pathways into the final itaconate product. nih.govresearchgate.net The specific labeling pattern in the resulting itaconate, as determined by ¹³C NMR or ¹H-¹³C HSQC, can reveal the biosynthetic route. nih.gov For instance, studies have shown that in macrophages, itaconic acid is synthesized via the decarboxylation of cis-aconitate from the TCA cycle. nih.gov

Research Findings:

The chemical structure of itaconic acid hybrids has been confirmed using ¹H and ¹³C NMR, with characteristic signals for the exomethylene group and carbonyl carbons being identified. nih.gov

NMR-based metabolomics using ¹³C-labeling detected itaconic acid in macrophage-like cell lines and confirmed its production from cis-aconitate. nih.gov

The Biological Magnetic Resonance Bank (BMRB) contains detailed NMR data for itaconic acid, including assigned chemical shifts from 1D and 2D experiments. bmrb.io

In-line ¹H NMR spectroscopy has been used to monitor the radical copolymerization of dialkyl itaconates, providing real-time kinetic data. acs.org

| Compound | Nucleus | Observed Chemical Shifts (δ ppm) | Solvent | Reference |

|---|---|---|---|---|

| Itaconic Acid | ¹H | ~6.37 (s, 1H, =CH₂), ~5.89 (s, 1H, =CH₂), ~3.42 (s, 2H, -CH₂-) | D₂O | bmrb.iochemicalbook.com |

| ¹³C | ~183.4 (COOH), ~178.6 (COOH), ~144.5 (C=), ~124.8 (=CH₂), ~44.7 (-CH₂-) | D₂O | bmrb.io | |

| Dimethyl Itaconate | ¹H | Signals for olefinic protons (~6.5-5.5 ppm) | dioxane-d₈ | acs.org |

| ¹³C | Signals for ester carbonyls, olefinic carbons, and methoxy (B1213986) groups | CDCl₃ | researchgate.net |

Mass Spectrometry-based Metabolomics

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is a highly sensitive and powerful platform for metabolomics, including the analysis of itaconic acid. nih.govnih.gov

GC-MS is often used for the quantification of small, volatile, or semi-volatile metabolites. oncotarget.com For non-volatile compounds like itaconic acid, a derivatization step is required to increase their volatility. A common method involves methoximation followed by silylation (e.g., using TMS - trimethylsilyl), which makes the analyte suitable for GC separation and subsequent MS analysis. oncotarget.com GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be matched against libraries for compound identification.

LC-MS, and specifically LC-MS/MS, has become the method of choice for targeted and untargeted metabolomics of itaconates in biological fluids due to its high sensitivity, specificity, and lack of need for derivatization. nih.govmdpi.com This technique allows for the direct analysis of aqueous samples. nih.gov In targeted analysis, Multiple Reaction Monitoring (MRM) is used, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process is highly specific and allows for accurate quantification even at very low concentrations. nih.govlcms.cz In vivo metabolic flux can also be studied by administering stable isotope-labeled itaconate and tracing the appearance of the label in downstream metabolites using LC-MS. biorxiv.org

Research Findings:

A GC-MS method was established to quantify itaconic acid in cell culture medium and patient body fluids, with a limit of quantification of 1 µM in plasma. oncotarget.com

Unbiased metabolomics using GC-time of flight (GC-TOF) mass spectrometry identified itaconic acid as one of the most highly upregulated metabolites in peritoneal macrophages of tumor-bearing mice. nih.gov

An LC-MS/MS method was validated for the quantification of itaconate and its isomers, mesaconate and citraconate, demonstrating the ability to separate these structurally similar compounds and quantify them with high precision. nih.govmdpi.com The method identified specific mass transitions for each isomer.

In vivo tracing studies using [U-¹³C₅]itaconate and mass spectrometry revealed that itaconate is rapidly metabolized in the liver and kidneys, fueling the TCA cycle. biorxiv.org

| Compound | Technique | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Itaconic Acid | LC-MS/MS (ESI-) | 129.0 | 85.0 / 41.0 | nih.gov |

| Mesaconic Acid | LC-MS/MS (ESI-) | 129.0 | 85.1 / 67.0 | nih.gov |

| Citraconic Acid | LC-MS/MS (ESI-) | 129.0 | 85.1 / 67.0 | nih.gov |

| Itaconic Acid (as 2TMS derivative) | GC-MS | Provides characteristic fragmentation pattern with m/z values of 259, 215, 147 |

Computational Chemistry and Modeling Approaches

Molecular Docking and Simulation of Enzyme-Itaconate Interactions

Based on a comprehensive review of available scientific literature, specific studies detailing the molecular docking and simulation of 4,4-dimethyl itaconic acid with enzymes are not presently available. Research in this specific area has not been published in the surveyed sources.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations have been employed to investigate the structural and electronic properties of this compound, particularly in the context of its performance as a component in polymerization for industrial applications like scale inhibition. Current time information in Berlin, DE.mdpi.com

Researchers have utilized Density Functional Theory (DFT) to analyze the molecule. Current time information in Berlin, DE. In one such study, calculations were performed using the Dmol3 module within the Materials Studio software environment. mdpi.com The methodology involved a high-level computational accuracy ("fine") with an energy convergence criterion of 10⁻⁵ Ha. To optimize computational speed, core electrons were substituted with an effective core potential (ECP), and the DNP 4.4 basis set was used with the GGA/PBE functional. mdpi.com

These computational studies have provided key data on:

Adsorption Energy : The interaction strength of this compound with surfaces, such as barium sulfate (B86663), has been quantified. The calculated adsorption energy helps in understanding its potential as a scale inhibitor. Current time information in Berlin, DE.mdpi.com

Reactivity Sites : Analyses including Fukui functions and Molecular Electrostatic Potential (MEP) maps have been used to identify the electrophilic and nucleophilic sites on the molecule. This is crucial for predicting how the molecule will react with other chemical species. Current time information in Berlin, DE.

Electronic Properties : Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has been conducted to understand charge transfer mechanisms and the molecule's kinetic stability. Current time information in Berlin, DE.researchgate.net

Structural and Vibrational Properties : DFT simulations, specifically using the B3LYP/6-311++G (d,p) basis set, have offered significant insights into the molecule's structure and vibrational characteristics. Current time information in Berlin, DE.

Weak Interactions : Reduced Density Gradient (RDG) analysis has been applied to identify and characterize the non-covalent interactions within the molecule. Current time information in Berlin, DE.

A study comparing the adsorption energies of various monomers on a barium sulfate surface calculated the adsorption energy for this compound to be -1.544 eV. mdpi.com

| Monomer | Chemical Formula | Adsorption Energy (eV) |

|---|---|---|

| Maleic acid | C₄H₄O₄ | -2.286 |

| Methacrylic acid | C₄H₆O₂ | -1.632 |

| This compound | C₇H₁₀O₄ | -1.544 |

| Acrylamide | C₃H₅NO | -1.946 |

| Methacrylamide | C₄H₇NO | -1.969 |

These computational findings are instrumental in the rational design of new materials and in predicting the chemical behavior of this compound without the need for extensive, preliminary experimental synthesis and testing. mdpi.com

Future Directions and Research Perspectives

The exploration of 4,4-dimethyl itaconic acid and other itaconate derivatives is a rapidly advancing field, with significant potential across biochemistry, materials science, and medicine. Future research is poised to build upon current knowledge to unlock new applications and refine existing processes. Key areas of focus include the development of sustainable manufacturing methods, deeper understanding of biological interactions, creation of novel bio-based materials, and the precision of stereoselective synthesis.

Q & A

Q. What surface modification techniques enhance the biocompatibility of this compound-conjugated polymers for medical implants?

- Methodological Answer : Graft itaconic acid onto polydimethylsiloxane (PDMS) via plasma treatment, followed by carbodiimide-mediated conjugation with gelatin. Assess biocompatibility via in vitro cell adhesion assays (e.g., fibroblast proliferation) and reduce protein fouling by 40–60% compared to untreated PDMS .

Data Presentation Guidelines

- Raw Data : Include in appendices (e.g., HPLC chromatograms, NMR spectra).

- Processed Data : Use tables for kinetic parameters (e.g., Gompertz model μ and λ values) or LCA results (e.g., GHG emissions by feedstock) .

- Graphical Abstracts : Illustrate reaction mechanisms (e.g., azo-Michael vs. amidation pathways) or CP architectures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.